1S/C22H23NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t18-,20-/m0/s1
. This code provides a detailed description of the compound’s molecular structure. NZMNDTGOODAUNI-ICSRJNTNSA-N
.
The compound (1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid is a complex organic molecule that belongs to the class of amino acids and derivatives. It features a cyclohexane ring substituted with various functional groups, including a methoxycarbonyl group and an amino group. This compound is significant in the field of medicinal chemistry and organic synthesis due to its structural characteristics and potential applications.
This compound is synthesized through organic reactions involving amino acids and aromatic compounds. The presence of the fluorenyl group indicates its derivation from fluorenes, which are polycyclic aromatic hydrocarbons known for their stability and utility in various chemical reactions.
Based on its structure, this compound can be classified as an organic compound due to the presence of carbon atoms arranged in a specific configuration. It can further be categorized as an amino acid derivative due to the presence of both an amino group and a carboxylic acid functional group.
The synthesis of (1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid typically involves multi-step organic reactions. Common methods include:
The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product. Solvents such as dimethylformamide or dichloromethane are commonly used to facilitate these reactions.
The molecular structure of (1S,2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclohexanecarboxylic acid) consists of:
The molecular formula can be represented as . The compound exhibits chirality due to the presence of stereocenters at positions 1 and 2 on the cyclohexane ring.
This compound can undergo several chemical reactions typical for amino acids and their derivatives, including:
These reactions often require specific catalysts or reagents, such as coupling agents (e.g., EDC or DCC) for amide formation or acid catalysts for esterification.
The mechanism of action for this compound primarily involves its interaction with biological systems as an amino acid derivative. It can participate in protein synthesis or act as a precursor for other biologically active molecules.
Studies indicate that compounds with similar structures may exhibit activities such as enzyme inhibition or modulation of receptor interactions, which could be beneficial in drug development.
This compound has potential applications in:
The synthesis of enantiomerically pure (1S,2S)-Fmoc-aminocyclohexanecarboxylic acid (Fmoc-(1S,2S)-ACHC-OH) necessitates precise stereocontrol due to the trans-configuration of its amino and carboxylic acid functionalities on the cyclohexane ring. Two predominant strategies are employed: chiral pool exploitation and catalytic asymmetric synthesis. The chiral pool approach typically starts from readily available trans-1,2-diaminocyclohexane or trans-cyclohexane-1,2-dicarboxylic acid derivatives. Selective protection of one functional group enables Fmoc introduction via carbamate formation using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions [7].
Catalytic asymmetric routes offer greater flexibility but require sophisticated catalysts. Enantioselective hydrogenation of dehydroamino acid precursors using chiral rhodium or ruthenium complexes (e.g., DuPhos or BINAP ligands) achieves high enantiomeric excess (ee >95%) but faces challenges with sterically hindered cyclohexene substrates. A documented multi-step sequence involves:
Table 1: Comparison of Synthetic Routes for Fmoc-(1S,2S)-ACHC-OH
Synthetic Approach | Key Starting Material | Stereocontrol Method | Reported ee (%) | Overall Yield (%) |
---|---|---|---|---|
Chiral Pool Resolution | trans-1,2-DACH Derivative | Diastereomeric Crystallization | >99 | 25-30 |
Asymmetric Hydrogenation | Enamide Intermediate | Rh-(R,R)-Et-DuPhos Catalyst | 95-98 | 60-65 |
Michael-Cyclization | Nitrocyclohexene | Organocatalytic Step | 90-92 | 40-45 |
Purification typically combines silica gel chromatography with recrystallization from ethanol/water mixtures to achieve ≥97% chiral purity, as specified in commercial offerings [1] [2].
Fmoc-(1S,2S)-ACHC-OH serves as a constrained β-amino acid building block in SPPS, where orthogonality between its α-Fmoc group and side chain functionalities is paramount. The Fmoc group exhibits base lability, cleaved by 20% piperidine in DMF within 5-10 minutes, while remaining stable towards acid-labile side-chain protecting groups (e.g., t-butyl, trityl) and the emerging Alloc group [4] [6]. This orthogonality enables iterative peptide chain elongation without premature deprotection.
Notably, the cyclohexane backbone lacks traditional "side chains," but its conformational rigidity necessitates specific handling during coupling. Activation via in situ formation of HATU or HBTU esters in the presence of DIEA proves most effective, achieving >98% coupling efficiency within 30-60 minutes for standard sequences. Recent advancements incorporate iodine/water mixtures in PolarClean and ethyl acetate for Alloc deprotection without palladium catalysts, enhancing compatibility with Fmoc chemistry during hybrid protection schemes [6]. This method enables one-pot deprotection/coupling and TFA-free cleavage, expanding the utility of Fmoc-(1S,2S)-ACHC-OH in sensitive peptide architectures.
Table 2: Orthogonal Protection Strategy for Fmoc-(1S,2S)-ACHC-OH in SPPS
Protecting Group | Attachment Point | Deprotection Reagent | Orthogonality | Stability During Fmoc Removal |
---|---|---|---|---|
Fmoc | α-Amino | 20% Piperidine/DMF | Base-Labile | N/A |
Alloc | Alternative Amino | I₂/H₂O in PolarClean/EtOAc | Metal-Free Cleavage | Stable |
t-Butyl (OtBu) | Carboxylic Acid | TFA | Acid-Labile | Stable |
Trt (Trityl) | Amide Side Chains | TFA | Acid-Labile | Stable |
Achieving >99% enantiomeric purity in Fmoc-(1S,2S)-ACHC-OH requires advanced enrichment techniques post-synthesis. Dynamic kinetic resolution (DKR) combines in situ racemization of the undesired enantiomer with enzymatic hydrolysis. Lipases (e.g., CAL-B) selectively esterify the (1S,2S)-enantiomer, leaving the (1R,2R)-counterpart unreacted for racemization via base-catalyzed enolization. This process achieves ee values >99% but requires precise pH and temperature control to prevent epimerization at the Fmoc-protected stereocenter [7].
Non-enzymatic diastereomeric salt formation using chiral amines (e.g., (1R,2R)-DPEN) exploits differential solubility. The (1S,2S)-acid/(1R,2R)-DPEN salt crystallizes preferentially from methanol, yielding de-salted product with ≤0.5% undesired enantiomer after three recrystallizations. Supercritical fluid chromatography (SFC) on chiral stationary phases (Chiralpak® AD-H) provides a scalable purification alternative, resolving Fmoc-(1S,2S)-ACHC-OH from its (1R,2R), (1R,2S), and (1S,2R) diastereomers in a single step. SFC achieves baseline separation (α >1.5) with isocratic CO₂/ethanol modifiers, crucial for pharmaceutical-grade material [7] [9].
Industrial production of Fmoc-(1S,2S)-ACHC-OH confronts three primary scalability hurdles: cryogenic conditions, catalyst cost, and purification throughput. Asymmetric hydrogenation routes often require reactions at -20°C to maintain stereoselectivity, drastically increasing energy consumption. Transition metal catalysts (e.g., Rh((R,R)-Et-DuPhos)) contribute significantly to COGS, necessitating efficient recycling strategies or development of cheaper ligands [7].
Purification presents acute bottlenecks. Silica gel chromatography remains prevalent at lab-scale but becomes prohibitively expensive beyond kilogram quantities. Industrial processes implement continuous crystallization-diastereomeric salt resolution or simulated moving bed (SMB) chromatography. SMB systems enhance solvent efficiency and yield for chiral separations, though initial capital investment is substantial. Storage stability under cGMP conditions mandates strict control: sealed packaging under inert gas at 2-8°C prevents Fmoc degradation and carboxylic acid dimerization, maintaining the ≥95% purity specified by suppliers [1] [2] [7]. Supply chain logistics for "cold-chain transportation" further complicate bulk distribution, particularly for international shipments where temperature excursions risk compromising chiral integrity .
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7